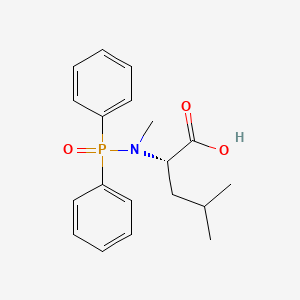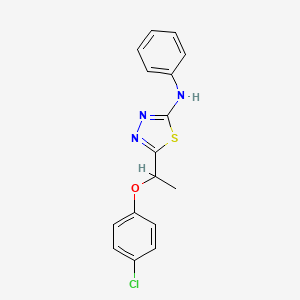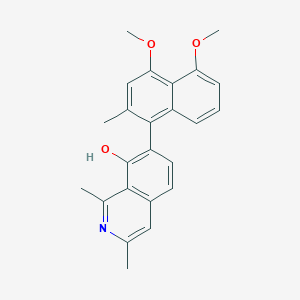![molecular formula C13H14N2O4 B12903120 Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- CAS No. 61449-22-7](/img/structure/B12903120.png)
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzaldehyde with methoxyethylamine to form an intermediate Schiff base, which is then cyclized with acetic anhydride to yield the isoxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acetic anhydride, often under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 5-(2-Amino-2-(4-nitrophenyl)ethyl)-3-methylisoxazole.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Cyclization: Formation of polycyclic compounds with enhanced stability and potential biological activity.
科学的研究の応用
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
5-(2-Methoxy-2-(4-aminophenyl)ethyl)-3-methylisoxazole: Similar structure but with an amino group instead of a nitro group.
5-(2-Methoxy-2-(4-chlorophenyl)ethyl)-3-methylisoxazole: Contains a chlorine atom instead of a nitro group.
5-(2-Methoxy-2-(4-methylphenyl)ethyl)-3-methylisoxazole: Features a methyl group in place of the nitro group.
Uniqueness
The presence of the nitro group in 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole imparts unique electronic properties, making it particularly useful in applications requiring electron-withdrawing groups. This distinguishes it from similar compounds with different substituents, which may have varying reactivity and biological activity.
特性
CAS番号 |
61449-22-7 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3 |
InChIキー |
UTURQKAJNJGHAI-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
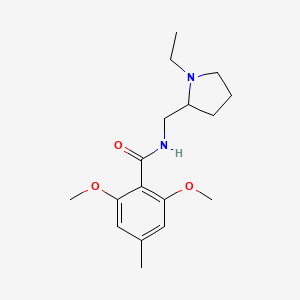
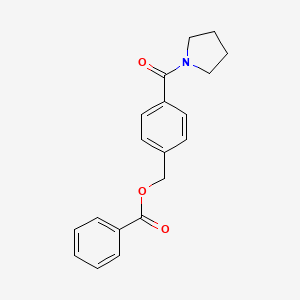
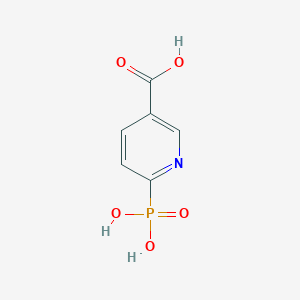

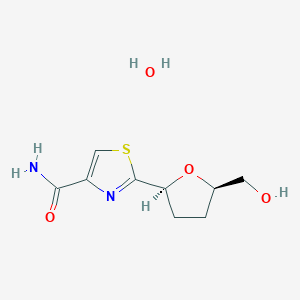
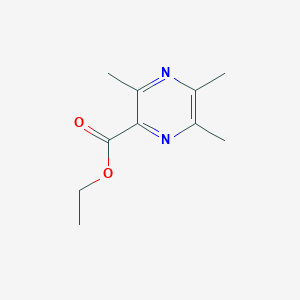
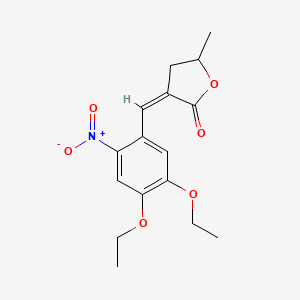
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
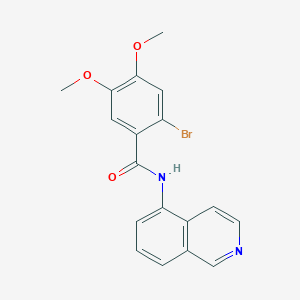
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
